2-Amino-1-(4-ethylphenyl)ethan-1-ol
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Overview
Description
“2-Amino-1-(4-ethylphenyl)ethan-1-ol” is a chemical compound1. However, detailed information about this specific compound is not readily available in the sources I have access to.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-Amino-1-(4-ethylphenyl)ethan-1-ol”. However, it’s worth noting that transaminases, which are enzymes, can be used for the synthesis of similar compounds2.Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, I couldn’t find specific information on the molecular structure of “2-Amino-1-(4-ethylphenyl)ethan-1-ol”.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “2-Amino-1-(4-ethylphenyl)ethan-1-ol”.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, and solubility. Unfortunately, I couldn’t find specific information on the physical and chemical properties of “2-Amino-1-(4-ethylphenyl)ethan-1-ol”.Scientific Research Applications
DNA Interaction and Drug Candidate Potential
A study conducted by Kurt et al. (2020) explored the synthesis of novel Schiff base ligands, including derivatives similar to 2-Amino-1-(4-ethylphenyl)ethan-1-ol. These compounds, when combined with metal complexes, showed DNA binding activity. This suggests potential applications in drug development, particularly as ligands in metal complexes with therapeutic properties (Kurt et al., 2020).
Receptor Differentiation in Pharmacology
Lands et al. (1967) discussed the modification of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, a structurally related compound, by adding groups like methyl or ethyl to alter its sympathomimetic activity. This study highlighted the differentiation between β-1 and β-2 receptor types, indicating potential for receptor-specific drug design (Lands, Ludueña, & Buzzo, 1967).
Optical Nonlinear Properties and Material Science
Abdullmajed et al. (2021) synthesized Schiff base compounds using ethyl-4-amino benzoate, with properties related to 2-Amino-1-(4-ethylphenyl)ethan-1-ol. These compounds exhibited significant nonlinear refractive indices and optical limiting properties, suggesting applications in optical materials and photonics (Abdullmajed et al., 2021).
Protecting Groups in Peptide Synthesis
Robles, Pedroso, and Grandas (1993) reported on a base-labile protecting group for carboxyl, derived from a compound structurally similar to 2-Amino-1-(4-ethylphenyl)ethan-1-ol. This has implications in the field of peptide synthesis, where protecting groups play a crucial role (Robles, Pedroso, & Grandas, 1993).
Chiral Building Blocks in Organic Synthesis
Demir et al. (2003) synthesized both enantiomers of 2-amino-2-(2-furyl)ethan-1-ol, a close relative of 2-Amino-1-(4-ethylphenyl)ethan-1-ol, showcasing its utility as a chiral building block in the preparation of compounds like serine and azasugars. This indicates its significance in developing stereoselective synthetic methodologies (Demir et al., 2003).
Safety And Hazards
Safety and hazards information for a compound can include its toxicity and any precautions that should be taken when handling it. Unfortunately, I couldn’t find specific safety and hazards information for “2-Amino-1-(4-ethylphenyl)ethan-1-ol”.
Future Directions
The future directions for research on a compound can include potential applications and areas where further study is needed. Unfortunately, I couldn’t find specific information on the future directions for “2-Amino-1-(4-ethylphenyl)ethan-1-ol”.
properties
IUPAC Name |
2-amino-1-(4-ethylphenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6,10,12H,2,7,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZKPKJTDGAEGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588037 |
Source
|
Record name | 2-Amino-1-(4-ethylphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-ethylphenyl)ethan-1-ol | |
CAS RN |
133562-39-7 |
Source
|
Record name | 2-Amino-1-(4-ethylphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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